molecular formula C6H8N2O B8030556 3-Oxopiperidine-4-carbonitrile

3-Oxopiperidine-4-carbonitrile

Cat. No.: B8030556
M. Wt: 124.14 g/mol
InChI Key: SKOCTCWXZKMZSO-UHFFFAOYSA-N
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Description

3-Oxopiperidine-4-carbonitrile: is a heterocyclic organic compound with the molecular formula C₆H₈N₂O It is characterized by a piperidine ring substituted with a keto group at the third position and a nitrile group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxopiperidine-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-cyanobutanal with ammonia or primary amines, followed by cyclization to form the piperidine ring. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Oxopiperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to form primary amines, which can be further functionalized.

    Substitution: The nitrile and keto groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is often employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under mild to moderate conditions, often in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or esters.

    Reduction: Primary amines or secondary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: 3-Oxopiperidine-4-carbonitrile is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as a precursor to bioactive molecules. It can be used in the synthesis of enzyme inhibitors or receptor modulators, which are important in the study of biochemical pathways and disease mechanisms.

Medicine: this compound and its derivatives have shown promise in the development of new therapeutic agents. They are investigated for their potential to treat various conditions, including cancer, neurological disorders, and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in polymer synthesis, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 3-Oxopiperidine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biochemical pathways. For example, it can inhibit enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in neurological disorders. The molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

    Piperidine-4-carbonitrile: Lacks the keto group, making it less reactive in certain chemical reactions.

    3-Hydroxypiperidine-4-carbonitrile: Contains a hydroxyl group instead of a keto group, leading to different reactivity and applications.

    3-Oxopiperidine-4-carboxylic acid:

Uniqueness: 3-Oxopiperidine-4-carbonitrile is unique due to the presence of both a keto and a nitrile group on the piperidine ring. This dual functionality allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

3-oxopiperidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-3-5-1-2-8-4-6(5)9/h5,8H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOCTCWXZKMZSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(=O)C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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